molecular formula C20H22N4O3 B2518934 Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate CAS No. 2411332-59-5

Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate

Cat. No. B2518934
CAS RN: 2411332-59-5
M. Wt: 366.421
InChI Key: DCGGIGFURUNEML-ZHACJKMWSA-N
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Description

Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate, also known as Compound A, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the diazepane family and has a unique chemical structure that makes it an interesting subject for investigation.

Mechanism of Action

The exact mechanism of action of Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
Research has shown that Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A has a number of biochemical and physiological effects in the body. These include anti-inflammatory effects, as well as effects on the immune system and other physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A in lab experiments is its unique chemical structure, which makes it an interesting subject for investigation. However, there are also limitations to its use, including potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research on Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A. Some possible areas of interest include further investigation of its anti-inflammatory properties, as well as its potential use in the treatment of other diseases. Additionally, research could be conducted to better understand the mechanism of action of Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A and to develop more efficient synthesis methods.

Synthesis Methods

Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A is synthesized through a multi-step process involving the reaction of several chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it involves the use of various reagents and catalysts to produce the final product.

Scientific Research Applications

Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, research has shown that Methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate A has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

methyl (E)-4-oxo-4-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-27-20(26)11-10-19(25)24-13-5-12-23(14-15-24)18-9-8-17(21-22-18)16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGGIGFURUNEML-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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